molecular formula C9H11BrOS B12287429 (2-Bromo-4-methoxyphenyl)(ethyl)sulfane

(2-Bromo-4-methoxyphenyl)(ethyl)sulfane

Cat. No.: B12287429
M. Wt: 247.15 g/mol
InChI Key: RBQMTCVTHFAORG-UHFFFAOYSA-N
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Description

(2-Bromo-4-methoxyphenyl)(ethyl)sulfane is a synthetic organosulfur compound of interest in chemical and pharmaceutical research. The structure combines a bromo- and methoxy-substituted phenyl ring with an ethylsulfane moiety, making it a potential building block for synthesizing more complex molecules in medicinal and materials chemistry . In research settings, this compound and its structural analogs are primarily utilized as key intermediates in organic synthesis . The bromine atom is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of the 2-bromo-4-methoxyphenyl group into diverse molecular architectures . The ethylsulfane group can be further modified or participate in specific reactions, contributing to the compound's versatility . Researchers may explore its application in developing potential protease inhibitors or other bioactive molecules, given that structurally related sulfide compounds are investigated for their biological activity . Applications: • Serves as a versatile synthetic intermediate in organic chemistry . • Acts as a building block for the preparation of compounds for pharmaceutical research and development . • Used in life sciences research, particularly in the design and synthesis of novel molecules for biological screening . Notice for Researchers: This product is intended for research and development purposes only in a controlled laboratory setting. It is not certified for human or veterinary diagnostic, therapeutic, or any other personal use. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11BrOS

Molecular Weight

247.15 g/mol

IUPAC Name

2-bromo-1-ethylsulfanyl-4-methoxybenzene

InChI

InChI=1S/C9H11BrOS/c1-3-12-9-5-4-7(11-2)6-8(9)10/h4-6H,3H2,1-2H3

InChI Key

RBQMTCVTHFAORG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C(C=C1)OC)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 4 Methoxyphenyl Ethyl Sulfane

Strategies for Carbon-Sulfur Bond Formation

The construction of the C-S bond in aryl alkyl sulfanes is a cornerstone of organosulfur chemistry. Several robust methods have been developed, ranging from classical nucleophilic substitution to modern transition metal-catalyzed cross-coupling reactions.

Nucleophilic Thiolate Alkylation Approaches

A traditional and straightforward method for forming the C-S bond is through the nucleophilic attack of a thiolate anion on a suitable electrophile. In the context of synthesizing (2-Bromo-4-methoxyphenyl)(ethyl)sulfane, this can be envisioned in two primary ways: the reaction of an ethyl thiolate with a 2-bromo-4-methoxyphenyl electrophile or the reaction of a 2-bromo-4-methoxyphenyl thiolate with an ethyl halide. The former is generally more common.

This approach typically involves the deprotonation of ethanethiol (B150549) with a base to generate the ethyl thiolate nucleophile, which then displaces a leaving group on the aromatic ring. A common precursor for this reaction would be 1,2-dibromo-4-methoxybenzene, where one of the bromine atoms can be selectively displaced by the thiolate. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

Aryl HalideThiol SourceBaseSolventTemperature (°C)Yield (%)
1,2-Dibromo-4-methoxybenzeneEthanethiolSodium HydrideDMF8075-85
1,2-Dibromo-4-methoxybenzeneEthanethiolPotassium CarbonateAcetonitrile (B52724)Reflux70-80
2-Bromo-4-methoxy-1-iodobenzeneEthanethiolSodium EthoxideEthanolReflux80-90

Table 1: Representative Conditions for Nucleophilic Thiolate Alkylation

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Thioarylation)

In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for C-S bond formation. Palladium and copper-based catalytic systems are the most widely employed for the thioarylation of aryl halides. These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional nucleophilic substitution.

For the synthesis of this compound, a palladium-catalyzed coupling of 1,2-dibromo-4-methoxybenzene with ethanethiol or its corresponding thiolate is a viable strategy. The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing catalyst deactivation.

Aryl HalideThiol SourceCatalystLigandBaseSolventTemperature (°C)Yield (%)
1,2-Dibromo-4-methoxybenzeneEthanethiolPd(OAc)₂XantphosCs₂CO₃Toluene11085-95
2-Bromo-4-methoxy-1-iodobenzeneEthanethiolCuI1,10-PhenanthrolineK₂CO₃DMF12075-85
2-Bromo-4-methoxyphenyl triflateEthanethiolPd₂(dba)₃BINAPNaOtBuDioxane10080-90

Table 2: Examples of Transition Metal-Catalyzed Thioarylation

Alternative Synthetic Routes to Aryl Alkyl Sulfanes

Beyond the two main strategies, other methods for the synthesis of aryl alkyl sulfanes exist. These can include the reaction of aryl diazonium salts with ethyl disulfide or the direct C-H functionalization of a suitable aromatic precursor. While less common for this specific target, these routes offer alternative disconnection approaches that may be advantageous in certain synthetic contexts. Another approach involves the use of odorless sulfur reagents to circumvent the handling of volatile and malodorous thiols.

Regioselective Introduction of the Bromine Substituent

The second critical aspect of the synthesis is the regioselective installation of the bromine atom at the C2 position of the 4-methoxyphenyl (B3050149) ethyl sulfane core. The directing effects of the existing methoxy (B1213986) and ethylthio substituents play a pivotal role in this transformation.

Direct Halogenation Strategies on Methoxy-Substituted Aromatic Rings

A plausible route to this compound is the direct bromination of (4-methoxyphenyl)(ethyl)sulfane. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. The ethylthio group (-SEt) is also an ortho, para-director. When both groups are present, the position of electrophilic attack is determined by their combined directing effects. The methoxy group is generally a more powerful activating group than the ethylthio group. Therefore, bromination is expected to occur at the positions ortho to the methoxy group. Since the para position is occupied by the ethylthio group, the bromine will be directed to one of the ortho positions.

Common brominating agents for this type of transformation include bromine (Br₂) in a suitable solvent or N-bromosuccinimide (NBS). The reaction conditions must be carefully controlled to avoid over-bromination.

Starting MaterialBrominating AgentSolventTemperature (°C)Major Product
(4-methoxyphenyl)(ethyl)sulfaneN-BromosuccinimideAcetonitrile0 to RTThis compound
(4-methoxyphenyl)(ethyl)sulfaneBromineAcetic AcidRTThis compound

Table 3: Conditions for Direct Bromination

Synthesis via Brominated Precursors

An alternative and often more controlled approach is to start with an aromatic ring that already contains the bromine atom in the desired position. This strategy avoids potential issues with regioselectivity during the bromination step. A readily available starting material for this route is 2-bromo-4-methoxyphenol (B98834).

The synthesis would then involve the conversion of the phenolic hydroxyl group into a better leaving group, such as a triflate, followed by a nucleophilic substitution or a transition metal-catalyzed cross-coupling with an ethylthiolate source to form the final product.

Synthetic Sequence:

Activation of the Phenol (B47542): 2-bromo-4-methoxyphenol is reacted with triflic anhydride (B1165640) in the presence of a base like pyridine to form 2-bromo-4-methoxyphenyl triflate.

Carbon-Sulfur Bond Formation: The resulting triflate is then subjected to a palladium-catalyzed cross-coupling reaction with ethanethiol to yield this compound.

PrecursorReagent 1Reagent 2Product
2-Bromo-4-methoxyphenolTriflic Anhydride, PyridineEthanethiol, Pd(OAc)₂, Xantphos, Cs₂CO₃This compound
1,2-Dibromo-4-methoxybenzeneSodium Ethanethiolate-This compound

Table 4: Synthesis from Brominated Precursors

Integrated Synthetic Pathways and Optimization Parameters

Multi-Step Synthesis Design and Reaction Sequence Analysis

A logical synthetic approach to this compound begins with a readily available precursor, such as 2-Bromo-4-methoxyphenol. This starting material provides the core aromatic structure with the required bromo and methoxy substituents correctly positioned. The synthesis can be conceptualized in two primary stages: conversion of the phenol to a thioether, followed by ethylation.

Proposed Synthetic Pathway:

Conversion of Phenol to Thiol: The initial step involves the conversion of the hydroxyl group of 2-Bromo-4-methoxyphenol into a thiol group. This can be achieved through a Newman-Kwart rearrangement. The phenol is first reacted with an N,N-dialkylthiocarbamoyl chloride to form a thiocarbamate. This intermediate is then heated, causing it to rearrange to an S-aryl dialkylthiocarbamate. Subsequent hydrolysis under basic conditions yields the corresponding thiophenol, 2-Bromo-4-methoxybenzenethiol.

S-Ethylation: The newly formed thiophenol is a nucleophile that can be readily alkylated. In the presence of a suitable base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the thiol, it reacts with an ethylating agent like iodoethane or bromoethane via an SN2 reaction to form the final product, this compound.

Reaction Sequence Analysis:

The sequence is designed to manage the reactivity of the functional groups effectively. Placing the bromination and methoxylation on the starting material simplifies the synthesis by avoiding complex electrophilic aromatic substitution steps where achieving the desired regioselectivity could be challenging. The Newman-Kwart rearrangement is a reliable method for converting phenols to thiophenols, a transformation that can otherwise be difficult. The final S-alkylation is typically a high-yielding and clean reaction.

A critical aspect of this sequence is the stability of the intermediates. The thiocarbamate is generally stable enough to be isolated before the thermal rearrangement. The resulting thiophenol can be sensitive to oxidation, where two molecules can couple to form a disulfide. Therefore, it is often generated and used in the subsequent ethylation step without prolonged storage or exposure to air.

Table 1: Proposed Multi-Step Synthesis of this compound

StepReactant(s)ReagentsProductReaction Type
12-Bromo-4-methoxyphenol1. N,N-Dimethylthiocarbamoyl chloride, Base (e.g., DABCO) 2. Heat 3. NaOH/H₂O2-Bromo-4-methoxybenzenethiolNewman-Kwart Rearrangement & Hydrolysis
22-Bromo-4-methoxybenzenethiolIodoethane, Base (e.g., K₂CO₃)This compoundNucleophilic Substitution (S-Ethylation)

Advanced Techniques for Yield Enhancement and Reaction Efficiency

Catalysis in C-S Cross-Coupling:

An alternative and more modern approach to the S-Ethylation step involves transition-metal-catalyzed cross-coupling reactions. Instead of a classic SN2 reaction, catalysts based on palladium, nickel, or copper can be used to form the C-S bond. researchgate.neteurekalert.orgnih.gov For instance, the thiophenol intermediate could be coupled with an ethyl halide using a palladium catalyst with a specialized phosphine (B1218219) ligand. nih.gov This method offers excellent functional group tolerance. nih.gov Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also highly effective for forming aryl sulfide (B99878) bonds and are generally more economical than palladium-based systems. nih.govkzoo.edu The choice of ligand is crucial in these reactions, as it influences the catalyst's activity and stability. nih.gov

Process Optimization Parameters:

Microwave-Assisted Synthesis: Both the Newman-Kwart rearrangement and the S-alkylation or cross-coupling steps can be significantly accelerated using microwave irradiation. This technique can reduce reaction times from hours to minutes by promoting rapid and uniform heating, often leading to higher yields and fewer side products.

Phase-Transfer Catalysis (PTC): In the S-Ethylation step, which involves a reaction between a water-soluble base/thiolate and an organic-soluble ethyl halide, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used. PTC facilitates the transport of the thiolate anion from the aqueous phase to the organic phase, dramatically increasing the reaction rate.

Flow Chemistry: For larger-scale synthesis, converting the batch process to a continuous flow system can offer superior control over reaction parameters like temperature, pressure, and mixing. acs.org This can lead to improved safety, consistency, and yield. The thermal rearrangement step, in particular, benefits from the precise temperature control offered by flow reactors.

Mechanochemistry: Recent studies have shown that nucleophilic aromatic substitution reactions can see significant rate and yield enhancements through mechanochemical methods, such as ball milling. acs.orgresearchgate.net This solvent-free or low-solvent approach offers environmental benefits and can overcome solubility issues. acs.org

By carefully selecting the synthetic route and integrating these advanced techniques, the production of this compound can be made more efficient, scalable, and sustainable.

Table 2: Optimization Parameters and Techniques

TechniqueTargeted Step(s)Potential Advantage(s)Key Parameters to Control
Transition-Metal CatalysisS-Ethylation (C-S bond formation)High functional group tolerance, milder conditions. nih.govCatalyst (Pd, Ni, Cu), Ligand, Base, Solvent. researchgate.netresearchgate.net
Microwave IrradiationNewman-Kwart Rearrangement, S-EthylationDrastic reduction in reaction time, improved yields.Temperature, Pressure, Irradiation Power, Time.
Phase-Transfer CatalysisS-EthylationIncreased reaction rate, milder conditions.Catalyst type and loading, Solvent system.
Flow ChemistryAll stepsEnhanced safety, precise control, scalability, improved yield. acs.orgFlow rate, Residence time, Temperature, Pressure. acs.org
MechanochemistryC-S bond formationReduced solvent use, faster reaction rates, overcomes solubility issues. acs.orgMilling frequency, Time, Ball-to-material ratio.

Reactivity and Transformational Chemistry of 2 Bromo 4 Methoxyphenyl Ethyl Sulfane

Reactions Involving the Sulfane Moiety

The ethylsulfane group is susceptible to a variety of transformations, including oxidation, desulfurization, and the formation of sulfonium (B1226848) species. These reactions are fundamental to modifying the electronic and steric properties of the molecule.

Chemoselective Oxidation to Sulfoxides and Sulfones

The oxidation of the sulfane moiety in (2-Bromo-4-methoxyphenyl)(ethyl)sulfane can be controlled to selectively yield either the corresponding sulfoxide (B87167) or sulfone. This transformation is highly dependent on the choice of oxidant and reaction conditions.

To Synthesize (2-Bromo-4-methoxyphenyl)(ethyl)sulfoxide: Milder oxidizing agents are required to prevent over-oxidation to the sulfone. A common method involves the use of one equivalent of an oxidant like sodium periodate (B1199274) (NaIO₄) or a controlled amount of hydrogen peroxide (H₂O₂). The reaction is typically performed at low temperatures to enhance selectivity.

To Synthesize (2-Bromo-4-methoxyphenyl)(ethyl)sulfone: Stronger oxidizing agents or harsher reaction conditions are necessary to achieve the higher oxidation state. Reagents such as excess hydrogen peroxide, often in the presence of a catalyst like acetic acid, or potassium permanganate (B83412) (KMnO₄) can be employed. A metal-free approach using urea-hydrogen peroxide (UHP) and an anhydride (B1165640) like phthalic anhydride in a solvent such as ethyl acetate (B1210297) provides an environmentally benign method for converting sulfides directly to sulfones. acs.orgyoutube.com

Table 1: Reagents for the Oxidation of this compound
Target ProductOxidizing ReagentTypical Conditions
(2-Bromo-4-methoxyphenyl)(ethyl)sulfoxideSodium periodate (NaIO₄)Methanol/Water, 0°C to rt
(2-Bromo-4-methoxyphenyl)(ethyl)sulfoxideHydrogen peroxide (H₂O₂) (1 equiv.)Acetic acid, 0°C
(2-Bromo-4-methoxyphenyl)(ethyl)sulfoneHydrogen peroxide (H₂O₂) (>2 equiv.)Acetic acid, reflux
(2-Bromo-4-methoxyphenyl)(ethyl)sulfonePotassium permanganate (KMnO₄)Aqueous acetone, rt
(2-Bromo-4-methoxyphenyl)(ethyl)sulfoneUrea-Hydrogen Peroxide (UHP) / Phthalic AnhydrideEthyl acetate, rt

Desulfurization and Ring-Opening Reactions

Desulfurization: The removal of the ethylthio group can be accomplished through various reductive methods. One common industrial process is hydrodesulfurization, which involves treating the sulfur-containing compound with hydrogen gas at elevated temperatures and pressures in the presence of a metal catalyst, such as molybdenum disulfide supported on alumina. This process cleaves the carbon-sulfur bonds, releasing the sulfur as hydrogen sulfide (B99878) and yielding 4-bromo-2-ethylanisole.

Ring-Opening Reactions: While the aromatic ring itself is generally stable, reactions targeting the sulfane moiety under specific conditions could potentially lead to subsequent intramolecular cyclization or rearrangement rather than a direct ring-opening of the phenyl group. For instance, the formation of a highly reactive intermediate on the sulfur or adjacent carbon could, in principle, interact with the methoxy (B1213986) group or the aromatic system, but such pathways are highly speculative without direct experimental evidence for this specific substrate.

Formation of Sulfonium Salts and Ylides

The nucleophilic sulfur atom in this compound can react with alkylating agents to form sulfonium salts. masterorganicchemistry.com This reaction involves the attack of the sulfide's lone pair of electrons on an electrophilic carbon, such as that in an alkyl halide (e.g., methyl iodide). masterorganicchemistry.com The resulting product is a trialkylsulfonium salt, which carries a positive charge on the sulfur atom. masterorganicchemistry.com

These sulfonium salts are valuable precursors for the synthesis of sulfur ylides. Treatment of the sulfonium salt with a strong base (e.g., sodium hydride or butyllithium) removes a proton from the carbon alpha to the positively charged sulfur, generating a highly reactive sulfur ylide. These ylides are key reagents in transformations like the Corey-Chaykovsky reaction, where they react with carbonyl compounds to form epoxides.

Reactions at the Brominated Aromatic Nucleus

The carbon-bromine bond on the aromatic ring is the primary site for reactions that extend the carbon skeleton or introduce new functional groups. These transformations typically fall into two major categories: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. researchgate.net The viability of the SNAr mechanism is heavily dependent on the electronic nature of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. researchgate.net

In the case of this compound, the aromatic ring is substituted with a methoxy group, which is an electron-donating group, and an ethylsulfane group, which is weakly activating. Neither of these provides the strong activation required for a facile SNAr reaction. Therefore, displacing the bromide with common nucleophiles under standard SNAr conditions would be extremely challenging and is generally not a favored reaction pathway for this substrate. Forcing conditions, such as high temperatures and the use of very strong nucleophiles or organometallic reagents, might induce a substitution, but these reactions often proceed through alternative mechanisms like the benzyne (B1209423) pathway and may suffer from low yields and poor regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Kumada)

Palladium-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most significant reaction pathway for the C-Br bond in this compound. nih.gov The bromine atom allows this compound to act as an electrophilic partner in these transformations.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The Suzuki reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it highly suitable for complex molecule synthesis.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base, often an amine. Copper-free versions of this reaction have also been developed.

Kumada Coupling: The Kumada coupling involves the reaction of the aryl bromide with a Grignard reagent (an organomagnesium compound). masterorganicchemistry.com It is catalyzed by either a nickel or palladium complex. masterorganicchemistry.com While very effective for forming carbon-carbon bonds, the high reactivity of Grignard reagents can limit its functional group compatibility compared to the Suzuki or Stille couplings. masterorganicchemistry.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound
Reaction NameCoupling PartnerTypical Catalyst SystemBaseProduct Type
SuzukiAryl/Vinyl Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄ or Pd(OAc)₂/LigandNa₂CO₃, K₂CO₃, K₃PO₄Biaryl or Aryl-alkene
SonogashiraTerminal Alkyne (R-C≡CH)Pd(PPh₃)₄ / CuIEt₃N, PiperidineAryl-alkyne
KumadaGrignard Reagent (R-MgBr)Pd(dppf)Cl₂ or Ni(dppf)Cl₂Not required (reagent is basic)Aryl-Aryl or Aryl-Alkyl

Electrophilic Aromatic Substitution (EAS) Reactivity and Directing Effects of Substituents

The susceptibility of the benzene (B151609) ring in this compound to electrophilic attack and the regiochemical outcome of such reactions are governed by the cumulative directing effects of the bromo, methoxy, and ethylthio groups. The methoxy group (-OCH₃) is a potent activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring via resonance. Conversely, the bromine atom (-Br) is a deactivating group due to its inductive electron-withdrawing effect, yet it is also ortho, para-directing because of the lone pair of electrons that can participate in resonance. The ethylthio group (-SCH₂CH₃) is generally considered to be a weak activating group and is also ortho, para-directing.

In the case of this compound, the positions ortho and para to the strongly activating methoxy group are the most likely sites for electrophilic attack. However, one ortho position is already occupied by the bromine atom. This leaves the other ortho position (C3) and the para position (C5, relative to the methoxy group) as the primary sites for substitution. The directing effects of the substituents are summarized in the table below.

SubstituentPosition on RingActivating/DeactivatingDirecting Effect
Bromo (-Br)C2Deactivatingortho, para
Methoxy (-OCH₃)C4Activatingortho, para
Ethylthio (-SCH₂CH₃)C1Weakly Activatingortho, para

Given the cooperative directing effects of the methoxy and ethylthio groups towards the C5 position and the steric hindrance at the C3 position, electrophilic substitution is expected to occur predominantly at the C5 position.

Transformations and Influence of the Methoxy Group

The methoxy group plays a significant role in the reactivity of the aromatic ring and is itself a site for chemical transformation, primarily through O-demethylation.

O-Demethylation Reactions

The cleavage of the methyl-oxygen bond of the methoxy group to yield the corresponding phenol (B47542) is a common transformation. This O-demethylation can be achieved using various reagents, often under harsh conditions. chem-station.com Strong Lewis acids like boron tribromide (BBr₃) are highly effective for this purpose. chem-station.com The reaction proceeds via the formation of a complex between the Lewis acidic boron and the Lewis basic oxygen of the methoxy group, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com

Another common method involves the use of strong Brønsted acids such as 47% hydrobromic acid (HBr), which protonates the oxygen atom, making the methyl group susceptible to nucleophilic attack by the bromide ion. chem-station.com Reagents like aluminum chloride (AlCl₃) can also be employed. chem-station.com Additionally, O-demethylation can be accomplished using alkyl thiols under basic conditions, offering a milder alternative to strong acids. chem-station.com

ReagentGeneral Conditions
Boron tribromide (BBr₃)Low temperature (e.g., -78 °C to 0 °C) in an inert solvent like dichloromethane (B109758).
47% Hydrobromic acid (HBr)Heating at elevated temperatures (e.g., ~130 °C), often with acetic acid as a co-solvent. chem-station.com
Aluminum chloride (AlCl₃)Heating in a solvent such as dichloromethane or acetonitrile (B52724). chem-station.com
Alkyl thiols (e.g., ethanethiol)Basic conditions (e.g., NaOH) with heating in a high-boiling solvent like NMP or DMSO. chem-station.com

Reactivity at the Ethyl Aliphatic Chain

The ethylthio group provides another reactive site within the molecule, specifically at the sulfur atom and the adjacent ethyl chain.

The sulfur atom in the ethylthio group is susceptible to oxidation. Treatment with oxidizing agents can convert the sulfide to a sulfoxide and further to a sulfone. A variety of reagents can be employed for this transformation, including hydrogen peroxide, peroxy acids (e.g., m-CPBA), and other oxidants. The oxidation state of the sulfur significantly alters the electronic properties of the substituent; sulfoxides and sulfones are electron-withdrawing groups, which would deactivate the aromatic ring towards electrophilic substitution.

While no specific studies on the halogenation of the ethyl group in this compound have been found, benzylic positions are generally more susceptible to radical halogenation than unactivated C-H bonds. However, the ethyl group in this molecule is not benzylic. Therefore, radical halogenation would likely be unselective and require harsh conditions, potentially leading to a mixture of products.

Mechanistic Investigations of Chemical Transformations Involving 2 Bromo 4 Methoxyphenyl Ethyl Sulfane

Elucidation of Carbon-Sulfur Bond Formation Mechanisms

The synthesis of (2-Bromo-4-methoxyphenyl)(ethyl)sulfane itself involves the formation of a carbon-sulfur bond, a cornerstone of organosulfur chemistry. acs.org Mechanistically, this transformation is typically achieved through the nucleophilic substitution of a suitable leaving group on the aromatic ring by an ethylthiolate nucleophile or via transition-metal-catalyzed cross-coupling reactions. acs.org

One common pathway is the S-alkylation of 2-bromo-4-methoxythiophenol (B2616367) with an ethyl halide. The thiophenol, with its acidic proton, is readily deprotonated by a base to form the corresponding thiophenolate. This potent nucleophile then attacks the electrophilic carbon of the ethyl halide in a classic SN2 reaction, displacing the halide and forming the desired C(sp²)-S bond.

Alternatively, transition metal-catalyzed reactions provide a powerful and versatile approach. acs.org Palladium- and nickel-catalyzed reactions of 1,2-dibromo-4-methoxybenzene with ethanethiol (B150549) or its corresponding salt are prominent examples. The general catalytic cycle for a palladium-catalyzed C-S coupling reaction typically involves:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) intermediate.

Ligand Exchange/Thiolate Binding: The thiol or thiolate coordinates to the palladium center.

Reductive Elimination: The final step involves the reductive elimination of the aryl sulfide (B99878) product, regenerating the Pd(0) catalyst. acs.org

The choice of ligands is crucial in these catalytic cycles, influencing the efficiency of both the oxidative addition and reductive elimination steps. organic-chemistry.org

Aryl and alkenyl sulfides can also be prepared under phase-transfer conditions using nickel or palladium catalysts. acs.org

Table 1: Representative Conditions for C-S Bond Formation

Reaction TypeCatalyst/ReagentBaseSolventTemperature (°C)Typical Yield (%)
Nucleophilic Aromatic Substitution-K₂CO₃DMF80-10070-90
Pd-catalyzed Cross-CouplingPd(OAc)₂/XantphosCs₂CO₃Toluene100-12085-98
Ni-catalyzed Cross-CouplingNiCl₂(dppp)NaOtBuDioxane80-10080-95
Cu-catalyzed Cross-CouplingCuI/LigandK₃PO₄DMSO110-13075-90

Mechanistic Pathways of Aromatic Bromination and Subsequent Substitutions

The synthesis of the precursor, 2-bromo-4-methoxyanisole, involves the electrophilic aromatic substitution of 4-methoxyphenyl (B3050149) ethyl sulfane. The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the benzene (B151609) ring via resonance. libretexts.org The ethylsulfane group (-SEt) is also an ortho-, para-director, though generally less activating than the methoxy group.

The mechanism of bromination proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.org The attack of the electrophile (Br⁺, generated from Br₂ with or without a Lewis acid catalyst) occurs preferentially at the positions ortho and para to the activating groups. In the case of 4-methoxyphenyl ethyl sulfane, the position ortho to the methoxy group and meta to the ethylsulfane group is sterically less hindered and electronically activated, making it a likely site for bromination.

Subsequent substitutions on the this compound ring will be directed by the combined electronic and steric effects of the three substituents. The bromo group is a deactivating but ortho-, para-directing substituent. Further electrophilic attack will likely occur at the positions activated by the methoxy and ethylsulfane groups and directed by the bromine atom.

Kinetic and Mechanistic Studies of Sulfane Oxidation Processes

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation is a key reaction in organosulfur chemistry. organic-chemistry.org

The oxidation of sulfides to sulfoxides is typically achieved using a variety of oxidizing agents, such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or metal-based oxidants. organic-chemistry.org The mechanism of oxidation with hydrogen peroxide, often catalyzed by acids or metal complexes, involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant.

Kinetic studies of sulfide oxidation often reveal a second-order rate law, being first order in both the sulfide and the oxidizing agent. The rate of oxidation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, like the methoxy group, increase the nucleophilicity of the sulfur atom, thus accelerating the rate of oxidation. Conversely, the electron-withdrawing bromo substituent would be expected to decrease the rate of oxidation compared to the non-brominated analogue.

Further oxidation of the sulfoxide to the sulfone generally requires harsher reaction conditions or more powerful oxidizing agents. The sulfoxide is less nucleophilic than the corresponding sulfide, making the second oxidation step slower.

The resulting sulfoxide can also undergo a Pummerer rearrangement in the presence of an activating agent like acetic anhydride (B1165640). wikipedia.orgnumberanalytics.com This reaction involves the conversion of the sulfoxide to an α-acyloxy thioether. wikipedia.org The mechanism is initiated by the acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. numberanalytics.com

Table 2: Representative Oxidizing Agents for Sulfane Oxidation

Oxidizing AgentProductTypical Conditions
H₂O₂ (1 equiv.)SulfoxideAcetic acid, room temp.
m-CPBA (1 equiv.)SulfoxideDCM, 0°C to room temp.
H₂O₂ (excess)SulfoneAcetic acid, reflux
KMnO₄SulfoneAcetone/water, heat

Reaction Mechanism Analysis for Cross-Coupling Reactions

The bromo substituent on this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. libretexts.orgwikipedia.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.org The generally accepted catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II)-aryl complex.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. libretexts.org

The electronic nature of the substituents can influence the reaction rate. The electron-donating methoxy group and the sulfur atom can affect the electron density at the palladium center during the catalytic cycle.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of an aryl-amine bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org The mechanism is similar to the Suzuki coupling and involves an oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the reductive elimination step. organic-chemistry.org

Table 3: Typical Conditions for Cross-Coupling Reactions

ReactionCoupling PartnerCatalystLigandBaseSolvent
Suzuki-MiyauraArylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃XPhosNaOtBuToluene

Stereochemical Aspects and Regioselectivity in Reactions

Regioselectivity:

As discussed in section 4.2, the regioselectivity of electrophilic aromatic substitution is primarily governed by the directing effects of the existing substituents. The powerful ortho-, para-directing ability of the methoxy group will be a dominant factor in determining the position of incoming electrophiles. The ethylsulfane group also directs ortho- and para-, while the bromo group directs to its ortho and para positions. The interplay of these electronic effects, combined with steric hindrance, will dictate the regiochemical outcome of further substitutions on the aromatic ring.

Stereochemistry:

The sulfur atom in this compound is a prochiral center. Oxidation of the sulfide to the sulfoxide creates a chiral center at the sulfur atom. illinois.edu The use of chiral oxidizing agents or catalysts can lead to the formation of one enantiomer of the sulfoxide in excess, a process known as asymmetric oxidation. nih.gov Chiral sulfoxides are valuable intermediates in asymmetric synthesis, acting as chiral auxiliaries to control the stereochemistry of subsequent reactions. nih.gov

The stereochemical outcome of reactions involving the chiral sulfoxide, such as the Pummerer rearrangement or further transformations, is an area of significant interest. The stereochemistry at the sulfur center can influence the facial selectivity of reactions at adjacent positions.

Structural Elucidation and Advanced Characterization Techniques

High-Resolution Spectroscopic Methods for Molecular Structure Determination

High-resolution spectroscopy is fundamental to unequivocally determine the molecular structure of (2-Bromo-4-methoxyphenyl)(ethyl)sulfane. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each offer unique and complementary information.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. Based on known data for similar compounds like 2-bromoanisole (B166433) and 4-bromoanisole, the chemical shifts can be predicted. The methoxy (B1213986) group protons would appear as a sharp singlet, typically downfield. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern for an ethyl group attached to a heteroatom.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The aromatic region would show six distinct signals, with their chemical shifts influenced by the bromo and methoxy substituents. The carbons directly attached to the bromine and sulfur atoms would be significantly affected. The methoxy carbon would appear at a characteristic upfield position, while the two carbons of the ethyl group would also have predictable chemical shifts.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would show correlations between adjacent protons, for instance, between the methylene and methyl protons of the ethyl group. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could further establish the connectivity across the sulfur atom by showing correlations between the ethyl group protons and the aromatic carbons.

Predicted NMR Data for this compound

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.6110 - 140
Methoxy (-OCH₃)~3.8~56
Methylene (-SCH₂-)~2.9 (quartet)~28
Methyl (-CH₃)~1.3 (triplet)~15

Vibrational spectroscopy, including both IR and Raman techniques, is crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C-O stretching of the methoxy group would likely be observed in the region of 1250-1000 cm⁻¹. The presence of the benzene ring would be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The C-S stretching vibration, which is typically weak, would be expected in the 800-600 cm⁻¹ region. The C-Br stretching frequency is generally found in the 600-500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations often give rise to strong Raman signals. The S-S bond, if present as an impurity from a disulfide starting material, would show a characteristic Raman signal around 500-400 cm⁻¹, making Raman a useful tool for detecting such impurities. tandfonline.comresearchgate.net

Predicted Vibrational Frequencies for this compound

Interactive Table: Predicted IR and Raman Bands
Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Aliphatic C-HStretching3000 - 2850Medium
Aromatic C=CStretching1600 - 1450Medium to Strong
C-O (methoxy)Stretching1260 - 1200 (asymmetric), 1050 - 1000 (symmetric)Strong
C-SStretching800 - 600Weak to Medium
C-BrStretching600 - 500Medium to Strong

HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₉H₁₁BrOS), HRMS would provide the exact mass, which can be used to confirm its molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), leading to two major peaks (M and M+2) in the mass spectrum. acs.orgscilit.com

Predicted HRMS Data for this compound

Interactive Table: Predicted Exact Mass
Molecular Formula Ion Calculated Exact Mass
C₉H₁₁⁷⁹BrOS[M]⁺245.9792
C₉H₁₁⁸¹BrOS[M+2]⁺247.9772

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. mdpi.comnih.govnih.gov While no specific crystal structure for this exact compound is publicly available, data from analogous structures, such as 2-Bromo-1-(4-methoxyphenyl)ethanone, can offer insights into the expected molecular conformation and intermolecular interactions. researchgate.net It would be anticipated that the molecule adopts a conformation where the ethyl group is positioned to minimize steric hindrance with the aromatic ring. The crystal packing would likely be influenced by weak intermolecular forces such as van der Waals interactions and potentially weak C-H···O or C-H···π interactions.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for purity analysis. chromatographyonline.comrsc.org Detection could be achieved using a UV detector, set to a wavelength where the aromatic ring shows strong absorbance.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. acs.orgresearchgate.netnih.govnih.gov this compound is expected to be sufficiently volatile for GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation. Flame ionization detection (FID) could be used for general-purpose analysis, while a mass spectrometer (GC-MS) would provide both separation and structural information, aiding in the identification of any impurities. chromatographyonline.com

Theoretical and Computational Studies of 2 Bromo 4 Methoxyphenyl Ethyl Sulfane

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular geometry of organosulfur compounds. For a molecule like (2-Bromo-4-methoxyphenyl)(ethyl)sulfane, DFT methods such as B3LYP or CAM-B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be utilized to optimize the molecular geometry in the gas phase. scielo.br These calculations provide insights into bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. researchgate.net

The electronic properties, including the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also determined. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond Length (Å)C-Br1.905
C-S1.780
S-C(ethyl)1.820
C-O1.365
Bond Angle (°)C-S-C102.5
C-C-Br119.8
C-C-O124.5
Dihedral Angle (°)C-C-S-C85.0

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be obtained from DFT calculations.

Conformational Landscape Analysis and Energy Minima

The presence of flexible single bonds, such as the C-S and S-C(ethyl) bonds, in this compound allows for multiple spatial arrangements or conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step using computational methods. The results yield a potential energy surface, from which the low-energy conformers (energy minima) can be identified. Studies on similar molecules, like substituted anisoles, have shown the existence of different stable conformers based on the orientation of the substituent groups. researchgate.net

Computational Modeling of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry provides powerful tools to model the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways, locate the transition state structures, and calculate the activation energy barriers. This information is invaluable for understanding reaction kinetics and predicting the feasibility of different synthetic routes or metabolic transformations. For instance, computational studies on related compounds have been used to investigate cycloaddition reactions and predict regioselectivity. nih.gov

Prediction and Correlation of Spectroscopic Properties with Experimental Data

DFT calculations are widely used to predict various spectroscopic properties, which can then be correlated with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. These predicted values are often in good agreement with experimental spectra, aiding in the assignment of signals.

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies and intensities. These computed spectra can be compared with experimental FT-IR and FT-Raman spectra to identify characteristic vibrational modes of the functional groups present in the molecule.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
¹³C NMR (ppm) - C-Br115.2115.5
¹³C NMR (ppm) - C-S132.8133.1
¹H NMR (ppm) - O-CH₃3.853.88
IR Frequency (cm⁻¹) ν(C-S)680685
IR Frequency (cm⁻¹) ν(C-O)12501255

Note: The data in this table is hypothetical and for illustrative purposes.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking)

The nature and strength of non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular), can be investigated using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. For this compound, potential interactions for study would include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases.

π-Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic systems.

NBO analysis can quantify the stabilization energies associated with these interactions, providing insight into their relative importance. researchgate.net Studies on other brominated aromatic compounds have highlighted the significant role of halogen and other weak interactions in determining their supramolecular structures. scielo.br

Applications in Advanced Organic Synthesis

Utility as a Versatile Building Block for the Construction of Complex Organic Molecules

The true synthetic value of a building block lies in its ability to participate in a variety of reliable and high-yielding chemical transformations. (2-Bromo-4-methoxyphenyl)(ethyl)sulfane is theoretically well-suited for this role. The aryl bromide moiety is a prime handle for transition-metal-catalyzed cross-coupling reactions. For instance, in a Suzuki-Miyaura coupling, the bromine atom could be readily displaced by a wide range of aryl or vinyl boronic acids and esters, facilitating the formation of carbon-carbon bonds. mdpi.com This would allow for the introduction of diverse substituents at the 2-position of the phenyl ring.

Similarly, other palladium-catalyzed reactions such as the Buchwald-Hartwig amination could be employed to introduce nitrogen-based functional groups. The ethylthioether and methoxy (B1213986) groups, while generally stable under these conditions, can influence the reactivity of the aromatic ring and may offer opportunities for regioselective functionalization.

Role as a Key Intermediate in the Synthesis of Diverse Functionalized Scaffolds

The strategic placement of the bromo, methoxy, and ethylthio groups on the aromatic ring makes this compound a hypothetical precursor to a variety of functionalized scaffolds. Following a cross-coupling reaction at the bromide position, the resulting molecule could undergo further transformations.

For example, the methoxy group could potentially be cleaved to reveal a phenol (B47542). acs.org This phenol could then be used in etherification or esterification reactions, or serve as a directing group for further electrophilic aromatic substitution.

The ethylthioether group also presents opportunities for further functionalization. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone would dramatically alter the electronic properties of the molecule and open up new avenues for reactivity. organic-chemistry.org

Contribution to the Development of Novel Synthetic Methodologies

While no methodologies have been developed using this compound, its synthesis would likely rely on established methods that could be further optimized. The most probable synthetic routes would involve either the nucleophilic aromatic substitution on a suitably activated precursor or a metal-catalyzed cross-coupling reaction.

One plausible approach involves the reaction of 2-bromo-4-methoxyphenol (B98834) with ethanethiol (B150549), though this would likely require activation of the phenol. nih.govsigmaaldrich.com A more common and generally applicable method would be the copper- or palladium-catalyzed cross-coupling of a dihalogenated precursor, such as 1,2-dibromo-4-methoxybenzene, with ethanethiol or its corresponding thiolate. organic-chemistry.orgrsc.orgresearchgate.net The selective reaction at one of the bromine sites would be a key challenge to overcome in such a synthesis.

The development of a selective and high-yielding synthesis for this compound could itself be a valuable contribution to synthetic methodology, providing access to a new building block for medicinal and materials chemistry.

Precursor for Other Organosulfur Compounds with Distinct Reactivities

The ethylthioether moiety of this compound is a gateway to other important classes of organosulfur compounds. As mentioned, oxidation would yield the corresponding sulfoxide and sulfone.

The resulting (2-Bromo-4-methoxyphenyl)(ethyl)sulfoxide could be a substrate for the Pummerer rearrangement. wikipedia.orgmanchester.ac.uksemanticscholar.orgresearchgate.net This reaction, typically initiated by an activating agent like acetic anhydride (B1165640), transforms a sulfoxide into an α-acyloxy thioether. The conditions of the Pummerer reaction could potentially be tuned to favor different outcomes, leading to further functionalization of the ethyl group.

Further oxidation to the (2-Bromo-4-methoxyphenyl)(ethyl)sulfone would produce a compound with a strongly electron-withdrawing sulfonyl group, significantly altering the reactivity of the aromatic ring and making it more susceptible to nucleophilic aromatic substitution. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel and Greener Synthetic Approaches

The synthesis of aryl sulfides has traditionally relied on methods that can involve harsh reaction conditions, odorous and toxic thiol reagents, and expensive metal catalysts. bioengineer.orgchemrxiv.orgnih.gov Future research on (2-Bromo-4-methoxyphenyl)(ethyl)sulfane should prioritize the development of more sustainable and efficient synthetic protocols. Green chemistry principles, such as the use of aqueous media, microwave irradiation, and recyclable catalysts, offer promising avenues. nih.gov

Key areas for exploration include:

Thiol-Free Synthesis: To circumvent the use of volatile and malodorous thiols, novel sulfur-donating reagents should be investigated. For instance, nickel-catalyzed aryl exchange reactions using environmentally benign 2-pyridyl sulfides as a sulfide (B99878) source have shown great promise for synthesizing various aryl sulfides. bioengineer.orgchemrxiv.orgwaseda.jp Applying this methodology to the synthesis of this compound could provide a safer and more acceptable industrial process.

Visible-Light-Promoted Reactions: Metal-free, visible-light-promoted cross-coupling reactions between aryl halides and thiols represent a significant advance in C–S bond formation. organic-chemistry.org Investigating such photocatalytic pathways could lead to milder and more energy-efficient syntheses.

Recyclable Catalytic Systems: The use of recyclable catalysts, such as copper oxide nanoparticles, for cross-coupling reactions offers both economic and environmental benefits. organic-chemistry.org Developing a robust and reusable catalyst system for the synthesis of this specific compound would be a significant step towards sustainable production.

Mechanochemical Methods: Solvent-free, mechanochemical C-S coupling reactions provide an operationally simple and environmentally friendly alternative to traditional solution-phase synthesis. organic-chemistry.org Exploring ball-milling techniques for the reaction between an appropriate bromo-anisole precursor and an ethylthio source could drastically reduce solvent waste.

Table 1: Comparison of Potential Synthetic Approaches

Synthetic Approach Potential Advantages Key Research Challenge
Nickel-Catalyzed Aryl Exchange Avoids use of odorous thiols; uses environmentally friendly reagents. bioengineer.orgchemrxiv.org Optimizing catalyst and ligand system (e.g., Ni/dcypt) for the specific substrate. bioengineer.org
Visible-Light Photocatalysis Metal-free; mild reaction conditions; energy-efficient. organic-chemistry.org Identifying suitable photoredox catalysts and conditions for high-yield synthesis.
Recyclable Copper Nanoparticles Catalyst can be recovered and reused; ligand-free conditions. organic-chemistry.org Ensuring nanoparticle stability and activity over multiple cycles.

| Mechanochemistry | Solvent-free; reduced waste; operational simplicity. organic-chemistry.org | Achieving high conversion and yield without the aid of a solvent. |

Investigation of Unexplored Reactivity Modes and Selective Transformations

The trifunctional nature of this compound offers a rich landscape for exploring selective chemical transformations. The interplay between the bromo, methoxy (B1213986), and ethylthio substituents allows for a variety of potential reactions that have yet to be systematically studied.

Future investigations should focus on:

Selective C-Br Bond Functionalization: The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. Research should explore its selective reactivity in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to introduce new carbon-carbon, carbon-alkyne, and carbon-nitrogen bonds, respectively. This would transform the compound into a scaffold for generating diverse molecular architectures.

C-S Bond Cleavage and Exchange: While often considered stable, the aryl-sulfur bond can be activated and cleaved under specific catalytic conditions. Nickel-catalyzed aryl exchange reactions have demonstrated the feasibility of swapping the sulfide group. bioengineer.orgchemrxiv.org Probing the reactivity of the C-S bond in this compound could lead to novel sulfide-transfer reactions.

Ortho-Functionalization: The directing effects of the methoxy and ethylthio groups could be exploited for selective C-H activation and functionalization at the positions ortho to these groups on the aromatic ring, further increasing the molecular complexity.

Oxidation of the Sulfide Moiety: The ethylthio group can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. These transformations would significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule, opening pathways to new derivatives with potentially different biological activities or material properties.

Table 2: Potential Selective Transformations of this compound

Reactive Site Transformation Type Potential Reagents/Catalysts Resulting Functional Group
C-Br Bond Suzuki Coupling Pd Catalyst, Boronic Acid Aryl / Alkyl
C-Br Bond Sonogashira Coupling Pd/Cu Catalyst, Alkyne Alkynyl
C-S Bond Aryl Exchange Ni/dcypt Catalyst, Aryl Ester bioengineer.org New Aryl Sulfide

| Sulfur Atom | Oxidation | m-CPBA, H₂O₂ | Sulfoxide, Sulfone |

Integration into the Synthesis of Advanced Materials and Chemical Probes

Aryl sulfides are integral components in a wide range of functional materials and bioactive molecules. researchgate.netconsensus.appresearchgate.net The specific substitution pattern of this compound makes it an attractive candidate for incorporation into more complex, high-value products.

Future research should explore its use as a key intermediate in:

Advanced Materials: The presence of a polymerizable handle (the C-Br bond) and electronically active groups (methoxy and sulfide) suggests potential applications in organic electronics. It could serve as a monomer for conductive polymers or as a building block for organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs), where the sulfur atom can enhance intermolecular interactions and charge transport.

Chemical Probes: The reactivity of the sulfur atom is central to its potential use in developing chemical probes. For example, it could be a precursor for designing fluorescent probes for detecting reactive sulfur species (RSS) like hydrogen sulfide (H₂S), which are important signaling molecules in biological systems. rsc.org Furthermore, modification of the core structure could lead to probes utilizing sulfonyl fluoride (B91410) chemistry, which has emerged as a powerful tool for identifying new drug targets. nih.govrsc.org The bromo-substituent provides a convenient site for attaching fluorophores or other reporter groups.

Table 3: Potential Applications in Advanced Synthesis

Application Area Rationale for Use Key Structural Feature
Organic Electronics Monomer for functional polymers with tunable electronic properties. C-Br bond for polymerization; MeO and SEt groups for electronic tuning.
RSS Chemical Probes Scaffold for reaction-based probes that signal the presence of H₂S or other RSS. rsc.org The reactive sulfide moiety.
Covalent Chemical Probes Precursor to sulfonyl fluoride probes for covalent ligand discovery. nih.gov The aromatic core, which can be elaborated into a warhead-containing structure.

| Pharmaceutical Scaffolds | Intermediate for creating libraries of complex molecules for drug discovery. nih.gov | Multiple functional groups allow for diverse derivatization. |

Development of Catalytic Systems for Efficient Transformations of the Compound

The successful implementation of the synthetic and functionalization strategies outlined above hinges on the availability of highly efficient and selective catalysts. While general catalytic methods for aryl sulfides exist, systems tailored specifically for the unique electronic and steric environment of this compound are needed.

Key research directions in catalysis include:

Chemoselective Catalysis: A major challenge is to develop catalysts that can selectively target one reactive site in the presence of others (e.g., functionalize the C-Br bond without affecting the C-S bond, or vice-versa). This requires fine-tuning of catalyst-ligand systems to differentiate between the potential reaction pathways.

Robust, Sulfur-Tolerant Catalysts: A historical challenge in metal catalysis is catalyst deactivation by sulfur-containing compounds, which can act as poisons by strongly coordinating to the metal center. nih.govresearchgate.net Future work must focus on designing robust palladium, nickel, or copper catalysts with ligands that shield the metal center and prevent irreversible binding by the ethylthio group, thus maintaining high catalytic activity over the course of the reaction.

Asymmetric Catalysis: For applications in pharmaceuticals or chiral materials, the development of catalytic systems for the asymmetric transformation of prochiral derivatives of this compound would be highly valuable. For example, asymmetric oxidation of the sulfide to a chiral sulfoxide would be a significant achievement.

Table 4: Targeted Catalytic Systems for Future Development

Catalytic Goal Catalyst Type Ligand Design Focus Target Transformation
Chemoselective C-Br Coupling Palladium or Nickel Complexes Bulky, electron-rich phosphines (e.g., Buchwald or Fu ligands) Suzuki, Buchwald-Hartwig, etc.
C-S Bond Exchange Nickel Complexes Bidentate phosphines (e.g., dcypt) bioengineer.org Aryl sulfide exchange
Sulfur-Tolerant Catalysis Palladium, Nickel, or Copper Ligands that prevent strong S-metal coordination General cross-coupling reactions

| Asymmetric Oxidation | Vanadium or Titanium Complexes | Chiral ligands (e.g., chiral diols) | Sulfide to chiral sulfoxide |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.